

# Benchmarking New Immunosuppressants Against Tacrolimus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Tacrolimus**, a calcineurin inhibitor (CNI), has long been the cornerstone of immunosuppressive regimens in solid organ transplantation and for the treatment of various autoimmune diseases. Its potent inhibition of T-cell activation has significantly improved graft survival and patient outcomes. However, its use is associated with a narrow therapeutic window and significant side effects, including nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus. This has spurred the development of new immunosuppressive agents with novel mechanisms of action and potentially improved safety profiles.

This guide provides an objective comparison of emerging immunosuppressants—Voclosporin, Belatacept, Everolimus, and Obinutuzumab—against the current standard of care, **Tacrolimus**. The performance of these alternatives is supported by experimental data from clinical trials, with a focus on efficacy and safety outcomes. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

### **Comparative Efficacy and Safety**

The following tables summarize the key efficacy and safety data from clinical trials comparing new immunosuppressants with **Tacrolimus**.

#### Voclosporin vs. Tacrolimus in Kidney Transplantation



Voclosporin is a novel calcineurin inhibitor that is a structural analogue of cyclosporine.[1][2] It exhibits a more predictable pharmacokinetic and pharmacodynamic profile compared to legacy CNIs, potentially eliminating the need for therapeutic drug monitoring.[3]

| Outcome<br>Measure                               | Voclosporin<br>(Low-Dose)         | Tacrolimus | p-value | Study                  |
|--------------------------------------------------|-----------------------------------|------------|---------|------------------------|
| Biopsy-Proven Acute Rejection (BPAR)             | Similar efficacy<br>to Tacrolimus | -          | -       | PROMISE<br>Study[4]    |
| New-Onset Diabetes After Transplantation (NODAT) | 1.6%                              | 16.4%      | 0.031   | PROMISE<br>Study[1][4] |

## Belatacept vs. Tacrolimus in Kidney Transplantation

Belatacept is a selective T-cell co-stimulation blocker that binds to CD80 and CD86 on antigenpresenting cells, thereby inhibiting the CD28-mediated co-stimulatory signal required for T-cell activation.[5]



| Outcome<br>Measure                                       | Belatacept                                   | Tacrolimus                                   | p-value | Study/Analysis                       |
|----------------------------------------------------------|----------------------------------------------|----------------------------------------------|---------|--------------------------------------|
| Biopsy-Proven Acute Rejection (BPAR)                     | 55%                                          | 10%                                          | 0.006   | Randomized<br>Controlled<br>Trial[6] |
| Graft Loss (due to rejection)                            | 3 (all graft<br>losses)                      | 0                                            | -       | Randomized<br>Controlled<br>Trial[6] |
| Allograft Survival<br>(12 months)                        | Worse<br>(RR=4.51)                           | Better                                       | 0.02    | Meta-analysis[7]                     |
| Patient Death (long-term)                                | Higher rate                                  | Lower rate                                   | -       | UNOS Database<br>Analysis[8]         |
| Death-Censored Graft Failure (long-term)                 | Higher rate                                  | Lower rate                                   | -       | UNOS Database<br>Analysis[8]         |
| Estimated Glomerular Filtration Rate (eGFR)              | No significant<br>difference at 12<br>months | No significant<br>difference at 12<br>months | 0.20    | Meta-analysis[7]                     |
| New-Onset Diabetes After Transplantation (NODAT)         | Lower incidence<br>(RR=0.26)                 | Higher incidence                             | 0.05    | Meta-analysis[7]                     |
| Belatacept + Tacrolimus Combination vs. Tacrolimus Alone |                                              |                                              |         |                                      |
| Biopsy-Proven Acute Rejection (BPAR)                     | No significant difference                    | -                                            | -       | Retrospective<br>Cohort Study[9]     |
| Estimated<br>Glomerular                                  | Superior (65.6 vs<br>54.3                    | -                                            | <0.001  | Retrospective<br>Cohort Study[9]     |







Filtration Rate ml/min/1.73m²)

(eGFR)

New-Onset Diabetes After Transplantation (NODAT)

Significantly Diabetes After 1.7% vs - 0.01 Retrospective Cohort Study[9]

# Everolimus with Reduced-Dose Tacrolimus vs. Standard-Dose Tacrolimus in Liver Transplantation

Everolimus is an mTOR inhibitor that blocks the proliferation signal of T-cells, thereby exerting an immunosuppressive effect.



| Outcome<br>Measure                                                    | Everolimus +<br>Reduced<br>Tacrolimus | Standard<br>Tacrolimus               | p-value | Study                               |
|-----------------------------------------------------------------------|---------------------------------------|--------------------------------------|---------|-------------------------------------|
| Composite Efficacy Failure (tBPAR, graft loss, or death) at 24 months | 9.8%                                  | 10.8%                                | 0.641   | Pooled Analysis<br>of 2 RCTs[3][10] |
| Mean Change in eGFR from randomization to 24 months                   | -8.37<br>mL/min/1.73 m <sup>2</sup>   | -13.40<br>mL/min/1.73 m <sup>2</sup> | 0.001   | Pooled Analysis<br>of 2 RCTs[3][10] |
| Hepatocellular Carcinoma (HCC) Recurrence (Beyond Milan Criteria)     | 5.9%                                  | 23.1%                                | 0.215   | Pooled Analysis<br>of 2 RCTs[3][10] |
| Adverse Events Leading to Discontinuation                             | 25.7%                                 | 14.1%                                | -       | Randomized Controlled Trial[11]     |

# Obinutuzumab in Antibody-Mediated Rejection (Kidney Transplantation)

Obinutuzumab is a glyco-engineered, type II anti-CD20 monoclonal antibody that leads to more profound B-cell depletion compared to rituximab.[12] It is primarily investigated for the treatment of antibody-mediated rejection (AMR) rather than as a primary maintenance immunosuppressant to replace **Tacrolimus**.



| Outcome Measure                                           | Obinutuzumab                                       | Finding                        | Study              |
|-----------------------------------------------------------|----------------------------------------------------|--------------------------------|--------------------|
| B-cell (CD19) Count<br>Reduction                          | -                                                  | 98% median reduction           | Clinical Study[13] |
| Complement- Dependent Cytotoxicity (CDC) Crossmatch Tests | Not affected                                       | No false-positives<br>observed | Clinical Study[13] |
| Donor-Specific<br>Antibodies (DSAs) in<br>AMR             | Non-significant<br>reductions in HLA<br>class I/II | -                              | Clinical Study[14] |
| Renal Function in AMR                                     | Stable without significant improvement             | -                              | Clinical Study[14] |
| Patient and Graft Survival at 1 year (in AMR patients)    | 100%                                               | -                              | Clinical Study[14] |

## **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the signaling pathways targeted by **Tacrolimus** and the new immunosuppressants.

























Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of belatacept-mediated costimulation blockade through evaluation of CD80/86-receptor saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Belatacept in renal transplantation in comparison to tacrolimus and molecular understanding of resistance pattern: Meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Comparison of Clinical Outcomes of Belatacept- and Tacrolimus-Based Immunosuppression in Renal Transplant Recipients. - ATC Abstracts [atcmeetingabstracts.com]
- 10. Efficacy and Safety of Everolimus With Reduced Tacrolimus in Liver Transplant Recipients: 24-month Results From the Pooled Analysis of 2 Randomized Controlled Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Therapies for Antibody-Mediated Rejection in Kidney Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Obinutuzumab in Kidney Transplantation: Effect on B-cell Counts and Crossmatch Tests
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experience with Obinutuzumab (Type II Anti-CD20) in Kidney Transplant Patients with Donor Specific Antibody (DSA+) Antibody Mediated Rejection. - ATC Abstracts [atcmeetingabstracts.com]



 To cite this document: BenchChem. [Benchmarking New Immunosuppressants Against Tacrolimus: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663567#benchmarking-new-immunosuppressants-against-tacrolimus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com